[(2S)-2-(2,4-dichlorophenyl)-2-methylsulfonyloxyethyl] methanesulfonate
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Overview
Description
(S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate is a chemical compound characterized by the presence of a dichlorophenyl group attached to an ethanediol backbone, which is further modified by dimethanesulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate typically involves the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with ethylene glycol under controlled conditions to form the ethanediol derivative. The final step involves the sulfonation of the ethanediol derivative using methanesulfonyl chloride in the presence of a base to yield the dimethanesulfonate compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is designed to be efficient and cost-effective, with considerations for environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can yield simpler alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethanesulfonate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohol derivatives, and substituted ethanediol compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of (S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A precursor in the synthesis of (S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate.
Dichloroaniline: Another dichlorinated aromatic compound with different functional groups.
Diclofenac: A dichlorophenyl derivative with anti-inflammatory properties .
Uniqueness
(S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C10H12Cl2O6S2 |
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Molecular Weight |
363.2 g/mol |
IUPAC Name |
[(2S)-2-(2,4-dichlorophenyl)-2-methylsulfonyloxyethyl] methanesulfonate |
InChI |
InChI=1S/C10H12Cl2O6S2/c1-19(13,14)17-6-10(18-20(2,15)16)8-4-3-7(11)5-9(8)12/h3-5,10H,6H2,1-2H3/t10-/m1/s1 |
InChI Key |
BEOWSEKJTJGQCR-SNVBAGLBSA-N |
Isomeric SMILES |
CS(=O)(=O)OC[C@H](C1=C(C=C(C=C1)Cl)Cl)OS(=O)(=O)C |
Canonical SMILES |
CS(=O)(=O)OCC(C1=C(C=C(C=C1)Cl)Cl)OS(=O)(=O)C |
Origin of Product |
United States |
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